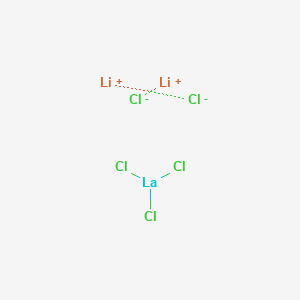
Pregnenolone monosulfate (sodium)-13C2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnenolone monosulfate (sodium)-13C2,d2 is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is labeled with carbon-13 and deuterium isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Pregnenolone monosulfate is known for its role as a neurosteroid and its involvement in modulating ion channels and receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pregnenolone monosulfate (sodium)-13C2,d2 typically involves the following steps:
Sulfation of Pregnenolone: Pregnenolone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form pregnenolone sulfate.
Isotopic Labeling: The pregnenolone sulfate is then subjected to isotopic labeling using carbon-13 and deuterium-labeled reagents. This step involves the incorporation of carbon-13 and deuterium atoms into specific positions of the pregnenolone sulfate molecule.
Purification: The labeled pregnenolone monosulfate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pregnenolone are sulfated using sulfur trioxide-pyridine complex.
Isotopic Labeling: The bulk pregnenolone sulfate is then isotopically labeled using carbon-13 and deuterium-labeled reagents.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure the desired isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Pregnenolone monosulfate (sodium)-13C2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnenolone monosulfate derivatives with different oxidation states.
Reduction: Reduction reactions can convert pregnenolone monosulfate to its reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various pregnenolone monosulfate derivatives with modified functional groups, oxidation states, or isotopic compositions.
Scientific Research Applications
Pregnenolone monosulfate (sodium)-13C2,d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Studied for its role as a neurosteroid and its effects on ion channels and receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Pregnenolone monosulfate (sodium)-13C2,d2 exerts its effects through several mechanisms:
Ion Channel Modulation: It acts as a modulator of ion channels, including the N-methyl-D-aspartate (NMDA) receptor, γ-Aminobutyric acid type A (GABAA) receptor, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Receptor Interaction: It interacts with various receptors in the brain, including the cannabinoid CB1 receptor, where it acts as an inhibitor.
Neurotransmitter Modulation: It influences the release and uptake of neurotransmitters, thereby affecting synaptic transmission and plasticity.
Comparison with Similar Compounds
Pregnenolone monosulfate (sodium)-13C2,d2 can be compared with other similar compounds, such as:
Pregnenolone sulfate: A naturally occurring neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): Another neurosteroid with similar sulfation but different biological effects.
Pregnenolone: The precursor to pregnenolone monosulfate, with different functional properties and biological activities.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Properties
Molecular Formula |
C21H31NaO5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-16,16-dideuterio-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1+1,6D2,13+1; |
InChI Key |
QQVJEIZJHDPTSH-FBNNKSCBSA-M |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)





![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)

